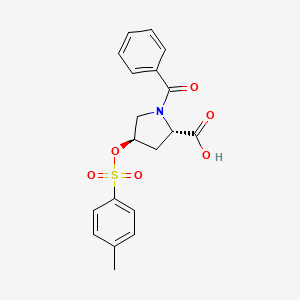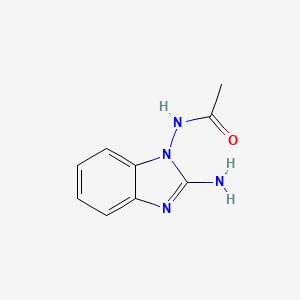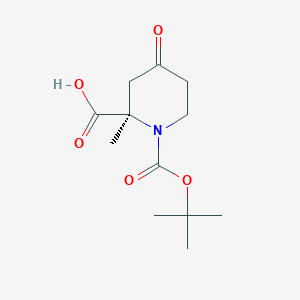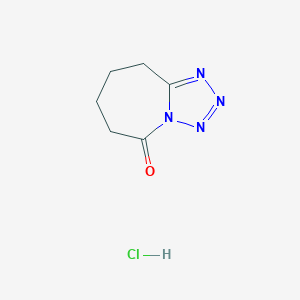![molecular formula C14H21Br3N2 B13821520 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide CAS No. 81060-07-3](/img/structure/B13821520.png)
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromohexine hydrobromide is a mucolytic agent used to treat respiratory disorders associated with excessive or thick mucus. It was developed in the late 1950s and introduced into the market in the 1960s. The compound works by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous, which facilitates its expulsion from the lungs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromohexine hydrobromide is synthesized from vasicine, a natural alkaloid found in the Adhatoda vasica plant. The synthetic route involves several steps, including bromination and amination reactions. The compound is typically prepared by reacting 2,4-dibromoaniline with cyclohexylmethylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of bromohexine hydrobromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bromohexine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromanthranilic acid.
Reduction: Reduction reactions can modify the bromine atoms on the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Oxidation: Dibromanthranilic acid.
Reduction: Various reduced derivatives of bromohexine.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Bromohexine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus secretion and clearance in respiratory tissues.
Medicine: Widely used in the treatment of respiratory conditions like chronic bronchitis and asthma.
Industry: Utilized in the formulation of various pharmaceutical products, including cough syrups and tablets.
Wirkmechanismus
Bromohexine hydrobromide works by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous. This secretolytic effect allows the cilia in the respiratory tract to transport the phlegm out of the lungs more easily. The compound also inhibits the transmembrane serine protease 2 receptor (TMPRSS2), which plays a role in viral respiratory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambroxol: A metabolite of bromohexine with similar mucolytic properties.
Guaifenesin: Another mucolytic agent used to treat respiratory conditions.
N-acetylcysteine: A mucolytic and antioxidant used in respiratory therapy
Uniqueness
Bromohexine hydrobromide is unique due to its dual action as a mucolytic and its ability to inhibit TMPRSS2, making it potentially useful in treating viral respiratory infections. Its effectiveness in increasing serous mucus production and facilitating mucus clearance sets it apart from other mucolytic agents .
Eigenschaften
CAS-Nummer |
81060-07-3 |
|---|---|
Molekularformel |
C14H21Br3N2 |
Molekulargewicht |
457.04 g/mol |
IUPAC-Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrobromide |
InChI |
InChI=1S/C14H20Br2N2.BrH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H |
InChI-Schlüssel |
PUYWATQNUBMZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)



![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)


![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)





![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
